molecular formula C6H10N6O2S3 B15040117 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B15040117
M. Wt: 294.4 g/mol
InChI Key: ZNLIFPNLYBFUNU-UHFFFAOYSA-N
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Description

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide is a complex organic compound that features a thiadiazole ring, a hydroxyimino group, and multiple sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves multiple steps, including oximation, alkylation, and cyclization. One common synthetic route starts with cyanoacetamide, which undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide. This intermediate is then reacted with phosphorus oxychloride to yield 2-ethoxyiminopropanedinitrile. Subsequent aminolysis and bromination steps lead to the formation of 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using phase-transfer catalysts and hydrogen peroxide to improve hydrolysis efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N6O2S3

Molecular Weight

294.4 g/mol

IUPAC Name

2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H10N6O2S3/c7-3(10-13)1-15-5-9-6(17-12-5)16-2-4(8)11-14/h13-14H,1-2H2,(H2,7,10)(H2,8,11)

InChI Key

ZNLIFPNLYBFUNU-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N\O)/N)SC1=NSC(=N1)SC/C(=N/O)/N

Canonical SMILES

C(C(=NO)N)SC1=NSC(=N1)SCC(=NO)N

Origin of Product

United States

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